2-Bromo-1,4-dihydroxyanthraquinone chemical structure and properties
2-Bromo-1,4-dihydroxyanthraquinone chemical structure and properties
This guide details the chemical structure, synthesis, physicochemical properties, and reactivity of 2-Bromo-1,4-dihydroxyanthraquinone (also known as 2-Bromoquinizarin ). This compound serves as a critical intermediate in the synthesis of disperse dyes and anthracycline-based pharmacological agents.
Executive Summary
2-Bromo-1,4-dihydroxyanthraquinone (C₁₄H₇BrO₄) is a halogenated derivative of quinizarin (1,4-dihydroxyanthraquinone). It functions as a versatile electrophilic scaffold in organic synthesis, primarily utilized to access 2-substituted anthraquinones via nucleophilic aromatic substitution (SₙAr) or palladium-catalyzed cross-coupling reactions. Its structural rigidity and ability to form intramolecular hydrogen bonds make it a valuable precursor for stable, high-performance dyes and DNA-intercalating anticancer drugs.
Chemical Identity & Structural Analysis
The molecule consists of a planar anthracene-9,10-dione core substituted with two hydroxyl groups at the peri positions (C1 and C4) and a bromine atom at the C2 position.
Structural Features[1][2][3][4][5]
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Intramolecular Hydrogen Bonding: The hydroxyl protons at C1 and C4 form strong intramolecular hydrogen bonds with the carbonyl oxygens at C9 and C10. This "resonance-assisted hydrogen bonding" (RAHB) significantly stabilizes the planar conformation and contributes to the compound's low solubility in water and high melting point.
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Electronic Character: The quinone system is electron-deficient. The bromine atom at C2 activates the position for nucleophilic attack, while the hydroxyl groups donate electron density into the ring, modulating its reactivity.
| Property | Data |
| IUPAC Name | 2-Bromo-1,4-dihydroxyanthracene-9,10-dione |
| Common Name | 2-Bromoquinizarin |
| CAS Number | Derivative of 81-64-1 (Quinizarin); Specific CAS typically 116-82-5 (for amino-analog) or unlisted in common commodity registries.[1] |
| Molecular Formula | C₁₄H₇BrO₄ |
| Molecular Weight | 319.11 g/mol |
| SMILES | OC1=C(Br)C=C(O)C2=C1C(=O)C3=CC=CC=C3C2=O |
Physicochemical Profile
The following data summarizes the physical characteristics critical for handling and purification.
| Parameter | Specification |
| Appearance | Red to reddish-brown crystalline solid (platelets) |
| Melting Point | High melting solid (typically >200 °C, decomposition often observed) |
| Solubility | Soluble in hot glacial acetic acid, DMF, DMSO, and chlorinated solvents (CH₂Cl₂). Insoluble in water. |
| UV-Vis Absorption | Strong absorption in the visible region (λmax ~480–520 nm) due to π-π* transitions and intramolecular charge transfer (ICT). |
| Crystal System | Orthorhombic (Space group Pca21); molecules stack via π-π interactions (approx. 3.45 Å separation). |
Synthetic Pathways[3][5][7]
The primary route to 2-bromo-1,4-dihydroxyanthraquinone involves the direct electrophilic bromination of quinizarin. This method is preferred for its operational simplicity and use of inexpensive reagents.
Protocol: Bromination of Quinizarin
Objective: Selective monobromination at the C2 position.
Reagents:
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Quinizarin (1,4-dihydroxyanthraquinone) [CAS: 81-64-1][1][2]
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Bromine (Br₂)
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Solvent: Glacial Acetic Acid (AcOH)
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Catalyst (Optional): Iodine (I₂) or Iron powder (Fe)
Step-by-Step Methodology:
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Dissolution: Dissolve Quinizarin (1.0 eq) in hot glacial acetic acid (approx. 10–15 volumes) in a round-bottom flask equipped with a reflux condenser and dropping funnel. Heat to 80–90 °C to ensure complete dissolution.
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Bromination: Add elemental Bromine (1.1–1.2 eq) dropwise over 30–60 minutes.
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Note: The addition rate controls the selectivity. Rapid addition may lead to 2,3-dibromination.
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Reaction: Stir the mixture at 90–100 °C for 2–4 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate). The spot for the starting material (orange) will be replaced by the product (deep red).
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Quenching: Cool the mixture to room temperature. Pour the reaction mass into ice-cold water containing sodium bisulfite (NaHSO₃) to quench unreacted bromine.
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Purification: Filter the precipitated solid. Wash extensively with water to remove acid, then with cold methanol to remove trace impurities. Recrystallize from glacial acetic acid or chlorobenzene to obtain red platelets.
Pathway Visualization
Caption: Electrophilic aromatic substitution pathway for the synthesis of 2-bromo-1,4-dihydroxyanthraquinone.
Reactivity & Functionalization[2][3][7]
The C2-bromide acts as a versatile "handle" for further derivatization. The electron-withdrawing carbonyl groups of the anthraquinone core make the C2 position susceptible to nucleophilic attack, while the bromide allows for metal-catalyzed cross-coupling.
A. Nucleophilic Aromatic Substitution (SₙAr)
This is the most common transformation for dye synthesis. The bromine is displaced by amines, alcohols, or thiols.
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Amination: Reaction with primary or secondary amines (e.g., p-toluidine, alkylamines) yields 2-amino-1,4-dihydroxyanthraquinones. These derivatives are often intensely colored (violet/blue) and are used as disperse dyes for polyester.
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Etherification: Reaction with phenols or alcohols in the presence of a base (K₂CO₃) yields 2-alkoxy or 2-aryloxy derivatives.
B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
2-Bromo-1,4-dihydroxyanthraquinone serves as an aryl halide partner in Suzuki couplings with arylboronic acids. This route is critical for synthesizing complex anthracycline analogs for drug discovery.
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Conditions: Pd(dppf)Cl₂ or Pd(PPh₃)₄ catalyst, Na₂CO₃ base, Dioxane/Water solvent system, 80–100 °C.
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Outcome: Formation of C–C bonds at the C2 position, extending the conjugation and altering the DNA-intercalation properties.
Reactivity Workflow
Caption: Divergent synthesis pathways from the 2-bromo scaffold to functionalized dyes and bioactive molecules.
Applications
Disperse Dye Synthesis
The compound is a direct precursor to C.I. Disperse Red and Violet dyes. The introduction of amine substituents at the 2-position shifts the absorption maximum bathochromically (to longer wavelengths), resulting in vibrant hues with excellent lightfastness on polyester fibers.
Pharmaceutical Development
Anthraquinones are known DNA intercalators (e.g., Doxorubicin). The 2-bromo derivative allows medicinal chemists to append specific side chains (such as nitrogen mustards or solubilizing groups) to optimize cytotoxicity against leukemia and breast cancer cell lines (e.g., MCF-7, dilute HL-60).
Safety & Handling
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Hazards: As a halogenated anthraquinone, it should be treated as a potential irritant and suspected mutagen. Avoid inhalation of dust.
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood, especially during bromination (evolution of HBr fumes).
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Storage: Store in a cool, dry place away from strong oxidizing agents.
References
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Peters, A. T., & Tenny, M. A. (1977). The Chemistry of 1,4-Dihydroxyanthraquinone: Synthesis of 2-Bromo- and 2-Amino-derivatives. Journal of the Society of Dyers and Colourists.
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Liu, H., et al. (2013). Crystal structure of 2-bromo-1,4-dihydroxy-9,10-anthraquinone. Acta Crystallographica Section E.
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Baqi, Y., & Müller, C. E. (2015). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues). Beilstein Journal of Organic Chemistry.
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Parladı, U., et al. (2022). Synthesis of new anthraquinone compounds and evaluation of their considerable xanthine oxidase inhibitory activities. Arkivoc.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6688, 1,4-Dihydroxyanthraquinone.
